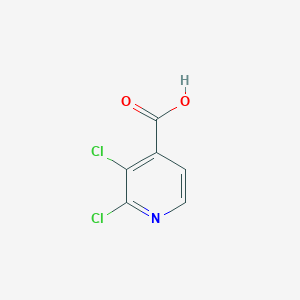

Ácido 2,3-dicloroisonicotínico

Descripción general

Descripción

2,3-Dichloroisonicotinic acid (2,3-DCINA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. First discovered in the early 1960s, 2,3-DCINA has since been studied for its potential applications in biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Control de Enfermedades de las Plantas

El INA se ha utilizado en el campo de la agricultura como un arma potencial contra las enfermedades de las plantas . Se utiliza como un elicitor, una sustancia que estimula el sistema inmunitario de las plantas, lo que las hace resistentes a las infecciones incluso antes de que aparezcan los primeros síntomas . Este método se basa en activar las defensas naturales de la planta, que es una de las estrategias de más rápido crecimiento y perspectivas en la agricultura .

Inducción de Resistencia Adquirida Sistémica (SAR)

Se sabe que el INA induce Resistencia Adquirida Sistémica (SAR) en las plantas . La SAR es un mecanismo natural de defensa de las plantas que ha sido desarrollado por las plantas a través del proceso evolutivo. Tiene una acción de amplio espectro contra los patógenos . El INA, como elicitor, inicia esta ocurrencia después de un ataque de patógeno o artificialmente mediante compuestos que imitan la interacción planta-patógeno .

Uso en Derivados de Éster

El INA se ha utilizado en la preparación, caracterización, fitotoxicidad y eficacia de inducción de resistencia de plantas de 28 derivados de éster . Estos derivados de éster de INA se consideran inductores potenciales del sistema inmunitario natural de las plantas .

Control de la enfermedad de la mancha temprana

El INA se ha utilizado como un elicitor de defensa de las plantas para controlar la Mancha Temprana (EB), una enfermedad común y destructiva en los tomates causada por el patógeno necrotrofo Alternaria solani . Sin embargo, se encontró que el INA no proporcionó ninguna protección contra la EB

Mecanismo De Acción

Target of Action

2,3-Dichloroisonicotinic acid is a derivative of isonicotinic acid It’s known that isonicotinic acid, a related compound, targets the mycobacterial ferric katg catalase-peroxidase . This enzyme plays a crucial role in the activation of isoniazid, a drug used to treat tuberculosis .

Mode of Action

It’s suggested that the physiological effects of isonicotinic acid and its derivatives, including 2,3-dichloroisonicotinic acid, are mediated by the inhibition of catalase’s ability to degrade h2o2 .

Biochemical Pathways

It’s known that salicylic acid, a compound with a similar structure, induces alternative pathway respiration by activating the expression of the alternative oxidase gene . This leads to the inhibition of both ATP synthesis and respiratory O2 uptake .

Result of Action

It’s known that 2,6-dichloroisonicotinic acid, a related compound, stimulates systemic acquired resistance (sar) in plants, making them resistant to various pathogens .

Safety and Hazards

When handling 2,3-Dichloroisonicotinic acid, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid getting the substance in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Análisis Bioquímico

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 2,3-Dichloroisonicotinic acid on various types of cells and cellular processes are diverse. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of 2,3-Dichloroisonicotinic acid are still being investigated.

Molecular Mechanism

The molecular mechanism of action of 2,3-Dichloroisonicotinic acid involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms through which 2,3-Dichloroisonicotinic acid exerts its effects are still being elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dichloroisonicotinic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,3-Dichloroisonicotinic acid can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2,3-Dichloroisonicotinic acid is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also have effects on metabolic flux or metabolite levels.

Transport and Distribution

2,3-Dichloroisonicotinic acid is transported and distributed within cells and tissues in a manner that is still being researched. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2,3-Dichloroisonicotinic acid and any effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propiedades

IUPAC Name |

2,3-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKZZKKTZKRCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939835 | |

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184416-84-0 | |

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

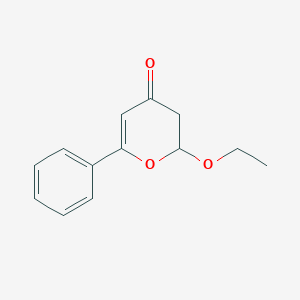

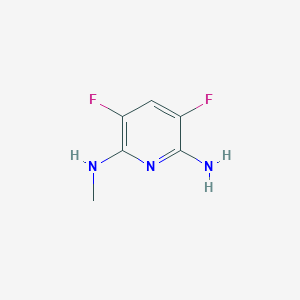

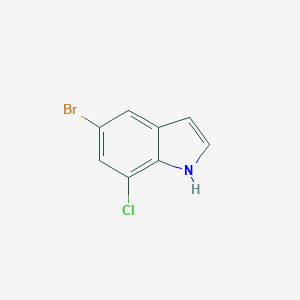

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

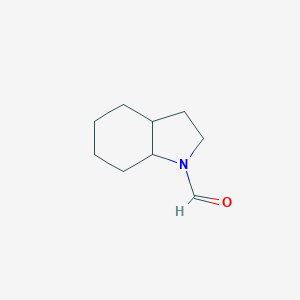

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)

![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)

![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)